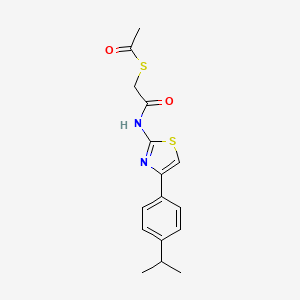![molecular formula C21H25N3O4 B2578680 1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894007-82-0](/img/structure/B2578680.png)
1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea, also known as DPU-4, is a chemical compound that has been widely researched for its potential use in the treatment of various diseases. DPU-4 is a member of the urea class of compounds, which have been shown to have a wide range of biological activities. In
Applications De Recherche Scientifique
Biological Impact of Similar Compounds
- Studies on compounds with dimethoxyphenyl and dimethylphenyl groups have explored their presence in various biological contexts. For example, dimethoxyphenylethylamine has been investigated in the context of schizophrenia, suggesting biochemical distinctions between patients and normal subjects due to the presence of certain amines in urine, although the specific compound of interest was not directly mentioned (Takesada, Kakimoto, Sano, & Kaneko, 1963)[https://consensus.app/papers/34dimethoxyphenylethylamine-amines-urine-takesada/e01bb0bc20065462b768aaf60629d0e7/?utm_source=chatgpt].
Environmental Exposure and Toxicity
- Environmental research has examined the exposure to neonicotinoid insecticides, which, like the compound , are synthetic and may share some structural similarities. This research focuses on the exposure of children to these compounds, noting the widespread environmental presence and potential health implications (Osaka et al., 2016)[https://consensus.app/papers/exposure-characterization-three-insecticide-lines-osaka/8c94ecedb47755f98059e78515e66749/?utm_source=chatgpt].
Methodological Advances in Detection
- Innovations in detecting and analyzing chemical compounds in biological samples have been significant. For instance, methodologies for identifying various metabolites in urine highlight the advancements in analytical techniques that could be applicable to studying the compound of interest, especially regarding its metabolism and potential effects on health (Balani et al., 1995)[https://consensus.app/papers/metabolites-l735524-potent-hiv1-protease-inhibitor-urine-balani/9de160acf565587fbca5c4ff03b44c1c/?utm_source=chatgpt].
Implications for Health and Disease
- Research into advanced glycosylation end products and oxidative stress, particularly in patients with diabetes, provides an example of how compounds with oxidative properties can affect health. This line of investigation could be relevant if the compound or its metabolites were found to have oxidative effects (Tsukahara et al., 2003)[https://consensus.app/papers/formation-advanced-glycosylation-products-oxidative-tsukahara/255e7fc71ceb57358e2b5e3410dd52cf/?utm_source=chatgpt].
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-13-5-6-16(9-14(13)2)24-12-15(10-20(24)25)22-21(26)23-18-8-7-17(27-3)11-19(18)28-4/h5-9,11,15H,10,12H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOHWLRFGRNJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide](/img/structure/B2578598.png)



![4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2578604.png)
![N-[[4-cyclohexyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2578605.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2578610.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2578613.png)

![1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2578616.png)


